tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate
Description
tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate is a carbamate-protected amine derivative featuring a phenoxyethyl backbone substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position of the aromatic ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enhances metabolic stability and modulates electronic properties .
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromo-4-fluorophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-4-5-11(15)10(14)8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWAUQBKAXHGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate typically involves the reaction of 3-bromo-4-fluorophenol with tert-butyl (2-bromoethyl)carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products include oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the phenoxy group.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Industrial Applications: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares tert-butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate with structurally related carbamate derivatives:
Key Observations:
Substituent Effects: Bromine and fluorine in the target compound enhance electrophilicity and metabolic stability compared to non-halogenated analogues (e.g., tert-butyl (2-phenoxyethyl)carbamate) . The phenoxyethyl chain provides conformational flexibility, whereas sulfonyl or benzylamino groups (as in ) introduce steric or electronic constraints.
Synthetic Utility :
- Bromine in the target compound facilitates cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings for biaryl synthesis (e.g., used similar brominated carbamates in Pd-catalyzed reactions) .
- In contrast, tert-butyl N-(6-bromohexyl)carbamate () is tailored for nucleophilic substitutions in alkyl chain elongation .
Biological Relevance :
- Fluorine substitution (as in 4-F) is associated with improved pharmacokinetic profiles in drug candidates, such as increased membrane permeability and reduced CYP450 metabolism .
- Carbamates with hydroxyl groups (e.g., ) may exhibit antioxidant activity but require deprotection for amine functionality.
Reactivity and Stability
- Hydrolysis Sensitivity : The Boc group in the target compound is stable under basic conditions but cleavable with acids (e.g., trifluoroacetic acid), similar to other tert-butyl carbamates .
- Thermal Stability: Bromine and fluorine substituents increase thermal stability compared to non-halogenated analogues, as observed in differential scanning calorimetry (DSC) studies of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
